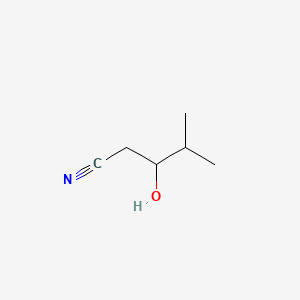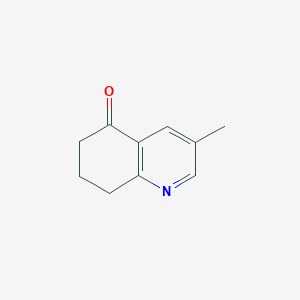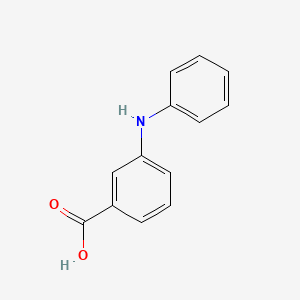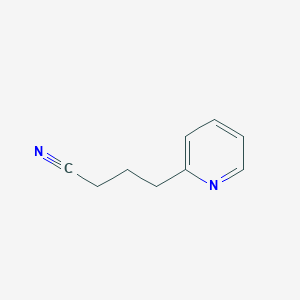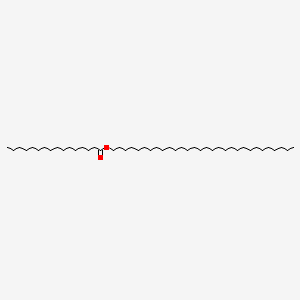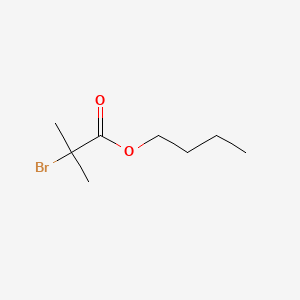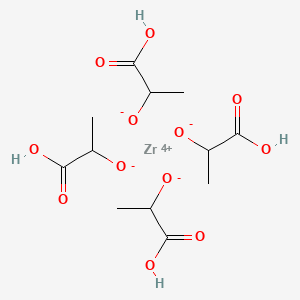
Zirconium lactate
Overview
Description
Synthesis Analysis
The synthesis of zirconium lactate involves several methods, including solvothermal reactions, hydrothermal methods, and coordination chemistry. Researchers have explored various surface-functionalized Zr-MOFs, considering their advantages and disadvantages . These synthetic routes allow for the controlled design of Zr-MOFs with specific properties.
Scientific Research Applications
Polymer Gelling and Surface Coating
- Zirconium complexes, including zirconium lactate, are used in "green" cross-linkers for sol-gel processes, which have applications in surface coatings, oil production, sol stabilization, and agriculture industries. A study by Rose et al. (2003) highlights this application, particularly noting that zirconium lactate-polyacrylate solution forms size-controlled microgels under shear flow.
Nanofiltration and Separation Technology
- Zirconium (IV) hydrous oxide poly(acrylic acid) membranes, which may involve zirconium lactate, are used in nanofiltration of lactic acid solutions. The research by Połom & Szaniawska (2006) investigates optimizing conditions for nanofiltration with low lactic acid rejection.
Oil and Gas Industry Applications
- Zirconium species, including zirconium lactate, are utilized as crosslinkers in the formation of microgels for applications in the oil and gas industry. These applications could be significant for environmental processes requiring control of water mobility and soil permeability, as discussed in a study by Rose et al. (2003).
Biomedical Applications
- Zirconium, including compounds like zirconium lactate, is used in dental and orthopedic implants. Its application in the form of zirconia or metal alloys, and its interactions with human osteoblasts, are explored in research by Chen et al. (2015), demonstrating its role in promoting the proliferation and differentiation of human osteoblasts.
Materials Science
- In materials science, zirconium lactate finds applications in the enhancement of materials like zirconium oxide. Research by Carinci et al. (2004) analyzes the response of osteoblast-like cells to zirconium oxide, indicating its biocompatibility and potential in prosthetic devices.
properties
IUPAC Name |
1-hydroxy-1-oxopropan-2-olate;zirconium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H5O3.Zr/c4*1-2(4)3(5)6;/h4*2H,1H3,(H,5,6);/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFSUQNYWNEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60676-90-6 | |
| Record name | Zirconium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



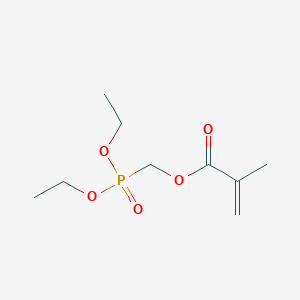
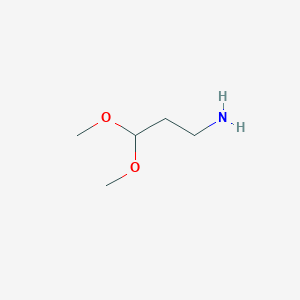
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)
